molecular formula C22H26N2O7 B2462912 (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate CAS No. 1092540-94-7

(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate

Cat. No.: B2462912
CAS No.: 1092540-94-7
M. Wt: 430.457
InChI Key: HRXFENQYWZZQMX-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate ( 1092540-94-7) is a high-value chiral building block and pharmaceutical intermediate critical for research and development. This compound, with a molecular formula of C22H26N2O7 and a molecular weight of 430.45 g/mol, is supplied at a minimum purity of 97% . Its primary research application is as a key synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs) and related impurities, particularly for muscarinic receptor antagonists such as Darifenacin . The specific (R)-enantiomer configuration of this molecule is essential for studying structure-activity relationships and for the synthesis of novel chiral compounds where stereochemistry influences biological activity. The compound is offered with comprehensive analytical data and is produced under certified quality systems to ensure consistency for your research . This product is intended for research and development purposes in a laboratory setting exclusively. It is not intended for diagnostic, therapeutic, or human use. REFERENCES For a full list of safety and handling information, refer to the material safety data sheet. The provided information is for research purposes only and is not intended for human use.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.C4H6O6/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;5-1(3(7)8)2(6)4(9)10/h1-10,16,20H,11-13H2,(H2,19,21);1-2,5-6H,(H,7,8)(H,9,10)/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXFENQYWZZQMX-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate, also known by its CAS number 1092540-94-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H26N2O7
  • Molecular Weight : 430.45 g/mol
  • CAS Number : 1092540-94-7
  • MDL Number : MFCD09750973

Structure

The compound features a diphenylacetamide core with a pyrrolidine substituent and a dihydroxysuccinate moiety. This structural configuration is significant for its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of diphenylacetamide compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases, which are crucial for the apoptotic process .
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

The specific mechanisms through which this compound exerts its effects are still under investigation but may include:

  • Caspase Activation : As noted in studies on related compounds, the induction of apoptosis through caspase pathways is a significant mechanism for anticancer activity.
  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways involved in neuroprotection and mood regulation.

Study 1: Anticancer Activity Assessment

A study focused on the synthesis and evaluation of related diphenylacetamide derivatives demonstrated significant anticancer activity against various cell lines including MCF7 (breast cancer) and PC3 (prostate cancer). The most effective compounds showed enhanced caspase activation leading to increased apoptosis rates compared to controls .

Study 2: Neuroprotective Potential

Another research effort evaluated the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal death and improve functional outcomes in animal models subjected to neurotoxic insults.

Study 3: Anti-inflammatory Evaluation

In vitro assays have shown that derivatives can inhibit pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .

Data Summary Table

Study FocusKey FindingsReference
Anticancer ActivityInduction of apoptosis via caspase activation
NeuroprotectionReduction of neuronal death in models
Anti-inflammatoryInhibition of cytokine production

Scientific Research Applications

Anticancer Activity

Recent studies indicate that (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate exhibits promising anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including HCT-116 and MCF-7 cells. The compound showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests against common pathogens such as Staphylococcus aureus and Escherichia coli revealed significant antibacterial effects. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL, showcasing the potential of this compound in treating bacterial infections .

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor of specific enzymes involved in disease processes, particularly those related to neurodegenerative disorders. Compounds with similar structures have demonstrated inhibition of acetylcholinesterase, a key enzyme implicated in Alzheimer's disease.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with target proteins. These studies provide insights into the compound's mechanism of action and help predict its efficacy and safety profile in biological systems .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that have been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry. These methods confirm the structural integrity and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Prabhakar et al. (2024)Anticancer ActivityDemonstrated IC50 values between 1.9–7.52 μg/mL against HCT-116 cells .
Antimicrobial EvaluationBacterial InhibitionMIC of approximately 256 µg/mL against E. coli and S. aureus .
Enzyme Inhibition StudiesNeurodegenerative DiseasePotential inhibition of acetylcholinesterase activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs based on pyrrolidine/acetamide scaffolds, salt forms, and pharmacological relevance.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role/Application
(R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate C₂₂H₂₆N₂O₇ 430.45 Pyrrolidine, diphenylacetamide, dihydroxysuccinate salt Darifenacin impurity; synthetic intermediate
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide C₂₂H₂₅BrN₂ 405.36 Pyrrolidine, diphenylacetonitrile, hydrobromide salt Precursor in darifenacin synthesis
Darifenacin Morpholine Amide Impurity C₁₄H₁₇NO₂S 263.36 Morpholine, thiophene, acetamide Byproduct in darifenacin production
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloroacetamide, methoxymethyl, diethylphenyl Herbicide (non-pharmaceutical)

Pharmacological and Toxicological Profiles

  • Its hazards (e.g., respiratory irritation) necessitate careful handling .
  • Darifenacin Morpholine Amide Impurity : Lacks therapeutic activity and is monitored as a quality control parameter .
  • Alachlor : A structurally distinct chloroacetamide with herbicidal activity but unrelated to pyrrolidine-based pharmaceuticals .

Physicochemical Stability and Handling

  • This compound requires dry storage to prevent hydrolysis of the dihydroxysuccinate moiety .
  • In contrast, hydrobromide salts (e.g., darifenacin hydrobromide) exhibit higher thermal stability but lower solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate, and how can purity be ensured?

  • Methodology : The synthesis typically involves stereoselective formation of the pyrrolidine-acetamide core, followed by salt formation with 2,3-dihydroxysuccinic acid. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or catalysts to ensure (R)-configuration, as seen in analogous pyrrolidine derivatives .
  • Salt formation : Reacting the free base with 2,3-dihydroxysuccinic acid under controlled pH (4.5–5.5) to prevent racemization .
  • Purification : Employ recrystallization from ethanol/water mixtures or preparative HPLC with chiral columns to achieve >98% enantiomeric purity .

Q. How should researchers characterize the stereochemical configuration and salt form of this compound?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration of the pyrrolidine ring and confirm salt stoichiometry .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to validate enantiopurity .
  • NMR spectroscopy : Analyze 1^1H and 13^13C shifts for pyrrolidine protons (δ 2.8–3.5 ppm) and dihydroxysuccinate carboxylates (δ 170–175 ppm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritant properties (H315/H319) .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic residues (e.g., dihydroxysuccinate) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis, and what analytical methods detect batch variability?

  • Methodology :

  • Reaction monitoring : Use inline FTIR to track chiral intermediate formation and adjust reaction kinetics in real time .
  • DoE (Design of Experiments) : Optimize parameters like temperature (20–30°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (0.5–2 mol%) to minimize racemization .
  • QC metrics : Implement LC-MS with charged aerosol detection (CAD) to quantify impurities <0.1% .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Methodology :

  • Assay standardization : Validate cellular models (e.g., HEK293 vs. CHO cells) for receptor-binding studies, as variations in membrane cholesterol content may affect pyrrolidine interactions .
  • Batch analysis : Cross-check impurity profiles (e.g., residual solvents, diastereomers) using 19^19F NMR if fluorinated analogs are present .
  • Meta-analysis : Compare IC50_{50} values across studies with standardized buffer conditions (e.g., pH 7.4 PBS vs. Tris-HCl) .

Q. How does the 2,3-dihydroxysuccinate counterion influence the compound’s solubility and stability in aqueous vs. lipid-based formulations?

  • Methodology :

  • Solubility studies : Perform shake-flask assays in buffers (pH 1–10) to measure salt dissociation kinetics. The dihydroxysuccinate enhances aqueous solubility (logP reduced by ~1.5 units) but may chelate divalent cations (e.g., Ca2+^{2+}) in biological media .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via UPLC. The succinate salt shows superior stability vs. hydrochloride salts under humid conditions .

Q. What computational approaches predict the compound’s binding affinity to neurological targets (e.g., σ-1 receptors)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with receptor PDB 5HK1 to model interactions between the pyrrolidine nitrogen and Glu172 residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the diphenyl groups in lipid bilayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.